molecular formula C19H22N2O3 B6073271 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide

3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide

Cat. No. B6073271
M. Wt: 326.4 g/mol
InChI Key: IAWZHUCAHFEPOC-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide, also known as DMF, is a chemical compound that has been studied for its potential applications in scientific research. DMF is a furan derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for further study.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of enzyme activity. 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide has been shown to modulate the release of dopamine and inhibit the activity of acetylcholinesterase, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the central nervous system, 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide has been shown to have antioxidant and anti-inflammatory effects. 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide has also been shown to have hepatoprotective effects, protecting the liver from damage caused by toxins.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide in lab experiments is its wide range of effects, which makes it a useful compound for studying a variety of physiological processes. However, one limitation is that the mechanism of action of 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide. One area of interest is the potential use of 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide has been shown to have neuroprotective effects, which may make it a promising compound for further study in this area. Another potential direction for research is the use of 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide as a treatment for liver disease, given its hepatoprotective effects. Finally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide, which may provide insights into its potential therapeutic applications.

Synthesis Methods

3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with N-(2-bromoethyl)pyrrolidine followed by reaction with phenylacetic acid. Another method involves the reaction of furan-2-carboxylic acid with N-(2-chloroethyl)pyrrolidine, followed by reaction with phenylacetic acid.

Scientific Research Applications

3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide has been shown to have a variety of effects on the central nervous system, including the modulation of dopamine release and the inhibition of acetylcholinesterase activity. 3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide has also been shown to have anticonvulsant and analgesic effects.

properties

IUPAC Name

3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-10-14(2)24-18(13)19(23)20-16-11-17(22)21(12-16)9-8-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWZHUCAHFEPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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